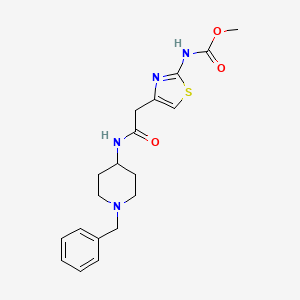

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 1784056-43-4 . It has a molecular weight of 129.2 . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for “(5,5-Dimethylpyrrolidin-3-yl)methanol” is 1S/C7H15NO/c1-7(2)3-6(5-9)4-8-7/h6,8-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis

“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

- Neurokinin-1 Receptor Antagonist : A compound similar to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active h-NK(1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Chemical Synthesis and Properties

Hexahydropyrimidine Derivatives : The chemical compound 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, related to the query compound, was synthesized via a condensation reaction. It's part of a class of compounds present in several natural products and pharmaceutical agents with various pharmacological activities. These compounds are also found in bioactive compounds like antiinflammatory and analgesic agents, fungicides, antibacterials, parasiticides, and antivirals (Abu-Obaid et al., 2014).

Synthesis of Pyrrolidinyl Piperidine : 3-(Pyrrolidin-1-yl)piperidine, a compound structurally related to the query, was synthesized using a novel method based on exhaustive catalytic hydrogenation. This compound is significant in medicinal chemistry (Smaliy et al., 2011).

Cytotoxicity Studies in Anticancer Agents : Research on a related compound, 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, shows it as a precursor in the synthesis of 'titanocene' anticancer agents. These agents demonstrated significant cytotoxicity in cellular models (Hogan et al., 2008).

Applications in Organic Synthesis and Medicinal Chemistry

Guanidine Compounds Synthesis : A study involving the preparation of mono- and N,N-di-alkylguanidines, where compounds like pyrrolidine and piperidine were used, contributes to the understanding of guanidine compounds' synthesis and properties (Bannard et al., 1958).

Calcium Antagonist Synthesis : Research into the stereochemistry of calcium antagonists involved synthesizing enantiomers of a compound structurally related to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine. This helped in understanding the chiral properties of calcium channel antagonists (Tamazawa et al., 1986).

Synthesis of Antibiotic Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the synthesis of the antibiotic premafloxacin, was developed through a process involving asymmetrical Michael addition and stereoselective alkylation (Fleck et al., 2003).

Luminescence Studies and Material Science

- Phosphorescence in Organic Light-Emitting Diode : Studies on cyclometalated iridium(III) complexes, where derivatives of 2-(5-methylthiophen-2-yl)pyridinato were used, showed high efficiency in red phosphorescence, relevant for applications in organic light-emitting diodes (Tsuboyama et al., 2003).

Progesterone Receptor Modulators

- Progesterone Receptor Modulators : Research into progesterone receptor modulators led to the development of compounds like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, used in female healthcare for conditions like contraception and endometriosis (Fensome et al., 2008).

Safety and Hazards

Propiedades

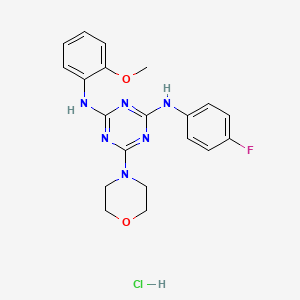

IUPAC Name |

1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWDQOLSGXKFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)CN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)